molecular formula C7H7F3N2O B1392978 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 1022931-45-8

3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No. B1392978
M. Wt: 192.14 g/mol
InChI Key: AWSUGGOWOZTHGT-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrazole is a heterocyclic building block . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

3-(Trifluoromethyl)pyrazole undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular formula of 3-(Trifluoromethyl)pyrazole is C4H3F3N2 . The molecular weight is 136.08 .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The boiling point of 3-(Trifluoromethyl)pyrazole is 70°C/2mmHg (lit.) and the melting point is 45-47°C (lit.) . The density is 1.4±0.1 g/cm3 .

Scientific Research Applications

  • Pyrazole Derivatives

    • Field : Medicinal Chemistry
    • Application : Pyrazole derivatives have a wide range of biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
    • Methods : The synthetic pathway for pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol .
    • Results : Pyrazoles were afforded in good to excellent yields (70–95%) at room temperature .
  • Trifluoromethyl Group-Containing Drugs

    • Field : Pharmaceutical Chemistry
    • Application : Trifluoromethyl (TFM, -CF3) group-containing compounds are found in many FDA-approved drugs .
    • Methods : The specific methods of synthesis vary depending on the drug, but often involve complex organic synthesis procedures .
    • Results : Over 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
  • Synthesis of Disubstituted Pyrimidines

    • Field : Organic Chemistry
    • Application : 3-(Trifluoromethyl)pyrazole is used in the synthesis of disubstituted pyrimidines .
    • Methods : The specific method involves copper-catalyzed pyrazole N-arylation .
    • Results : The results of this application were not specified in the source .
  • Fluorinated Fused-Ring Pyrazoles

    • Field : Medicinal Chemistry
    • Application : Fluorinated fused-ring pyrazoles have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
    • Methods : The specific methods of synthesis vary depending on the specific compound, but often involve complex organic synthesis procedures .
    • Results : The results of this application were not specified in the source .
  • Sodium Hydridotris (1 H -3-trifluoromethylpyrazol-1-yl)borate Synthesis

    • Field : Organic Chemistry
    • Application : 3-(Trifluoromethyl)pyrazole may be used in the synthesis of sodium hydridotris (1 H -3-trifluoromethylpyrazol-1-yl)borate .
    • Methods : The specific method involves heating with sodium borohydride .
    • Results : The results of this application were not specified in the source .
  • Trifluoromethylpyridines in Agrochemicals and Pharmaceuticals

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests and in pharmaceutical and veterinary products .
    • Methods : The specific methods of synthesis vary depending on the specific compound, but often involve complex organic synthesis procedures .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Antimicrobial and Antioxidant Activity of Triazole, Pyrazole Containing Thiazole Derivatives

    • Field : Medicinal Chemistry
    • Application : A new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . These compounds were evaluated for their in vitro anti-microbial activity .
    • Methods : The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .
    • Results : Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications

    • Field : Organic Chemistry
    • Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
    • Methods : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
  • Biological Activities of Pyrazole Derivatives

    • Field : Medicinal Chemistry
    • Application : Pyrazoles are designated as anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents as well as inhibitors of protein glycation .
    • Methods : The specific methods of synthesis vary depending on the specific compound, but often involve complex organic synthesis procedures .
    • Results : A number of noteworthy biological properties of this molecule include those that are antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .

Safety And Hazards

3-(Trifluoromethyl)pyrazole may cause burns of eyes, skin, and mucous membranes . Contact with water liberates toxic gas . It is recommended to avoid breathing mist, gas, or vapors and avoid contacting with skin and eye .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of 3-(Trifluoromethyl)pyrazole could be in these fields.

properties

IUPAC Name

3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)6-4-3-13-2-1-5(4)11-12-6/h1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSUGGOWOZTHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679180
Record name 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

CAS RN

1022931-45-8
Record name 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SE Ward, M Harries, L Aldegheri… - Journal of medicinal …, 2011 - ACS Publications
A novel series of AMPAR positive modulators is described that were identified by high throughput screening. The molecules of the series have been optimized from a high quality …
Number of citations: 61 pubs.acs.org

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